![molecular formula C17H10O2 B3055136 苯并[c]氧杂蒽-7-酮 CAS No. 63154-69-8](/img/structure/B3055136.png)

苯并[c]氧杂蒽-7-酮

描述

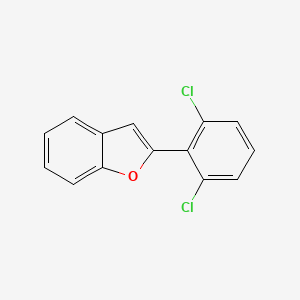

Benzo[c]xanthen-7-one is a chemical compound with the molecular formula C17H10O2 . It is a type of xanthone, which is a yellow-colored and oxygen-containing heterocycle . Xanthones are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of xanthones like Benzo[c]xanthen-7-one has been achieved through various methods. One such method involves a gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy . Another study reports the synthesis of benzoxanthone derivatives by employing oxalic acid as a catalyst under ultrasonic irradiations and grinding techniques .

Molecular Structure Analysis

The molecular structure of Benzo[c]xanthen-7-one consists of a dibenzo-γ-pyrone framework . The parent xanthone corresponds to the molecular formula of C13H8O2 .

Chemical Reactions Analysis

The synthesis of xanthones involves various chemical reactions. These include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .

Physical And Chemical Properties Analysis

Benzo[c]xanthen-7-one has a molecular weight of 246.26000 and a density of 1.312g/cm3 . Its boiling point is 448.957ºC at 760 mmHg .

科学研究应用

光物理性质

苯并[c]氧杂蒽和苯并[a]氧杂蒽等已被研究其光物理性质。分析了取代的苯并[a]氧杂蒽的吸收和发射光谱,结果表明羟基的存在显着影响其光物理行为,特别是在不同极性的溶剂中。这些发现对开发具有特定光学性质的新材料具有启示 (Aggarwal & Khurana,2014)。

与生物膜的相互作用

对与苯并[c]氧杂蒽具有结构相似性的苯并[k,l]氧杂蒽木脂素的研究表明它们在制药应用中的潜力,特别是作为化疗剂。它们的亲脂性给水性介质的使用带来了挑战,但研究表明固体脂质纳米颗粒 (SLN) 可以有效递送这些化合物,增强它们的稳定性和生物利用度 (Torrisi 等人,2022)。

抗肿瘤活性

与苯并[c]氧杂蒽密切相关的苯并[kl]氧杂蒽木脂素已被研究其潜在的抗肿瘤特性。这些合成和天然化合物已被证明可以与 DNA 相互作用,这可能有助于其对癌细胞系的抗增殖活性 (Di Micco 等人,2011)。

荧光应用

新的苯并[a]-和[b]氧杂蒽染料骨架(包括苯并[a]氧杂蒽)已被合成,以表现出独特的性质,例如在特定条件下产生白光的能力。这在光电和生物成像等各个领域具有潜在的应用 (Yang 等人,2006)。

细胞内 pH 指示剂

苯并[c]氧杂蒽染料已专门合成用于细胞内应用。它们指示细胞内 pH 值变化的能力对于生物和医学研究特别有价值,允许更详细地研究细胞过程 (Liu、Diwu 和 Leung,2001)。

作用机制

While the specific mechanism of action for Benzo[c]xanthen-7-one is not explicitly mentioned in the retrieved papers, xanthones in general are known for their wide range of biological activities. These include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

未来方向

The synthesis and study of xanthones like Benzo[c]xanthen-7-one continue to be a topic of interest due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields such as medicine .

属性

IUPAC Name |

benzo[c]xanthen-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEFLOYQNMSGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489672 | |

| Record name | 7H-Benzo[c]xanthen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63154-69-8 | |

| Record name | 7H-Benzo[c]xanthen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

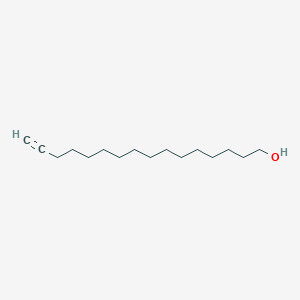

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

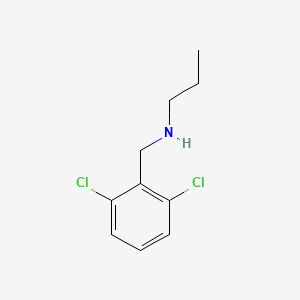

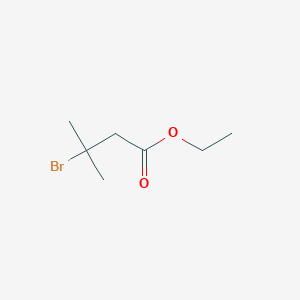

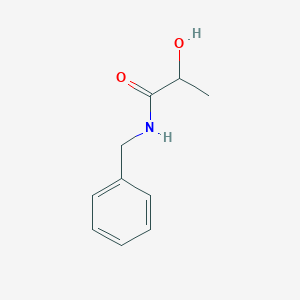

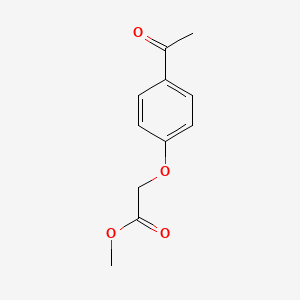

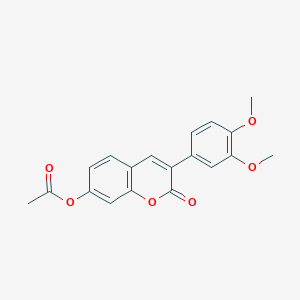

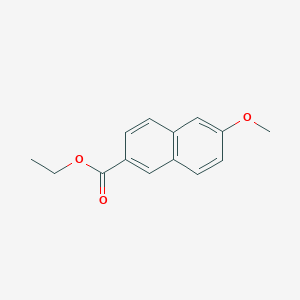

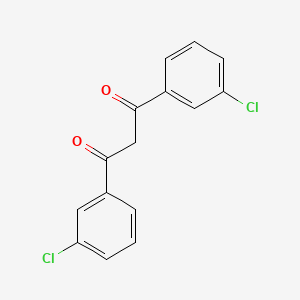

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)

![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)